molecular formula C12H10O4S B11947552 Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- CAS No. 144888-17-5

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-

Cat. No.: B11947552
CAS No.: 144888-17-5
M. Wt: 250.27 g/mol
InChI Key: CIXBMSHSSORJIT-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- is an organic compound that features a furan ring and a phenylsulfonyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- typically involves the reaction of 2-furyl ethanone with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The furan ring and phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2-thienyl)-2-(phenylsulfonyl)-
  • Ethanone, 1-(2-pyrrolyl)-2-(phenylsulfonyl)-
  • Ethanone, 1-(2-pyridyl)-2-(phenylsulfonyl)-

Uniqueness

Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can participate in unique chemical reactions and interactions, making this compound valuable for specific applications in research and industry.

Properties

CAS No.

144888-17-5

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-(furan-2-yl)ethanone

InChI

InChI=1S/C12H10O4S/c13-11(12-7-4-8-16-12)9-17(14,15)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

CIXBMSHSSORJIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CO2

Origin of Product

United States

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